molecular formula C8H14ClF2NO2 B2540279 (1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride CAS No. 2408936-99-0

(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride

Cat. No. B2540279
M. Wt: 229.65
InChI Key: ACIUBPJFUABJIR-KGZKBUQUSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that utilize key reactions such as the Diels-Alder reaction, ring-closing metathesis, and Grignard reactions. For instance, the synthesis of 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene involves an amino acid-derived acylnitroso Diels-Alder reaction . Similarly, the synthesis of a functionalized cyclohexene skeleton of GS4104 uses ring-closing metathesis and diastereoselective Grignard reactions . These methods could potentially be adapted for the synthesis of (1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride.

Molecular Structure Analysis

The molecular structure of cycloalkane amino acids is a key factor in their biological activity and physical properties. For example, the presence of fluorine atoms in 1-Amino-4,4-difluorocyclohexanecarboxylic acid impacts its conformation, lipophilicity, acidity, and fluorescent properties . The stereochemistry of the cycloalkane ring is also crucial, as seen in the synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids, where the ring promotes rigidity and affects the formation of intramolecular hydrogen bonds .

Chemical Reactions Analysis

The reactivity of cycloalkane amino acids can lead to a variety of chemical transformations. For instance, the asymmetric synthesis of 1-amino-2-hydroxycyclohexanecarboxylic acids involves intriguing reactions such as hydrogenolysis of a benzylic C–N bond and cleavage of a methoxy ether . The synthesis of 5-amino-1,2,3-triazole-4-carboxylates demonstrates the use of ruthenium-catalyzed cycloaddition and the challenges of avoiding the Dimroth rearrangement . These reactions could provide insights into the reactivity of (1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of cycloalkane amino acids are influenced by their molecular structure. The presence of fluorine atoms, for example, can significantly alter the properties of the compound, as seen in the study of 1-Amino-4,4-difluorocyclohexanecarboxylic acid . The rigidity of the cycloalkane ring, as observed in the structural study of cyclobutane-containing peptides, can affect the conformational stability and hydrogen bonding patterns . These aspects are important for understanding the behavior of (1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride in various environments.

Scientific Research Applications

Synthesis and Characterization

1-Amino-4,4-difluorocyclohexanecarboxylic acid has been explored for its potential as a fluorinated analogue of pharmacologically relevant amino acids. Its synthesis from commercially available materials in a three-step process yielded insights into its conformation, lipophilicity, acidity, and fluorescent properties, suggesting a wide range of practical applications in drug discovery and development (Mykhailiuk et al., 2013).

Conformational Studies

The conformational behavior of related amino acids in simple derivatives and peptides has been studied extensively, revealing the influence of specific substituents on molecular structure and potential for inducing desired conformations in peptidic sequences (Valle et al., 1988).

Applications in Peptide Mimetics

Research into novel amino acids and their incorporation into peptidomimetics highlights the role of such compounds in accessing new peptidomimetics with conformationally restricted structures. This is particularly relevant for compounds like "(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid; hydrochloride," which can serve as isosters for traditional dipeptides, offering potential in the design of molecules with enhanced biological activity and stability (Defant et al., 2011).

Molecular Complexity and Drug Design

The enantioselective synthesis of structurally complex amino acids demonstrates the versatility of such compounds in generating molecular complexity, a crucial aspect of modern drug design. This approach enables the construction of molecules with multiple stereocenters and constrained conformations, enhancing their interaction with biological targets (Garrido et al., 2013).

Modulation of Peptide Structures

Studies on the incorporation of similar amino acids into dipeptides and their effects on peptide structure, such as inducing specific turn types or stabilizing helical conformations, underline the significance of these compounds in modulating peptide secondary structure. This has implications for the design of peptides and peptidomimetics with tailored biological functions (Avenoza et al., 2002).

properties

IUPAC Name

(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2.ClH/c9-8(10)4-3-5(7(12)13)1-2-6(8)11;/h5-6H,1-4,11H2,(H,12,13);1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIUBPJFUABJIR-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CCC1C(=O)O)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C(CC[C@@H]1C(=O)O)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride

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